(1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S,5R)-5-Fluorobicyclo[221]heptan-2-one is a bicyclic compound characterized by its unique structure, which includes a fluorine atom attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one typically involves the fluorination of a suitable bicyclic precursor. One common method is the fluorination of bicyclo[2.2.1]heptan-2-one using a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
(1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity, which can improve selectivity and potency. Pathways involved may include enzyme inhibition or receptor antagonism, depending on the specific application.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-one: Lacks the fluorine atom, resulting in different reactivity and biological activity.
5-Chlorobicyclo[2.2.1]heptan-2-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
5-Bromobicyclo[2.2.1]heptan-2-one:
Uniqueness: The presence of the fluorine atom in (1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one imparts unique chemical properties, such as increased electronegativity and reactivity, making it distinct from its halogenated analogs. This uniqueness can be leveraged in designing compounds with specific biological activities or chemical reactivities.
Properties
IUPAC Name |
(1S,4S,5R)-5-fluorobicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO/c8-6-2-5-1-4(6)3-7(5)9/h4-6H,1-3H2/t4-,5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYBLLSCOLSAJQ-HCWXCVPCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1CC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.